molecular formula C15H14Cl2F3N3 B15340069 7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride

7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride

Cat. No.: B15340069
M. Wt: 364.2 g/mol
InChI Key: SSKVRNAVJMDMGJ-AAGWESIMSA-N
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Description

7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride is a complex organic compound belonging to the pyrazolo-pyridine family. This compound is characterized by its unique structure, which includes a pyrazolo-pyridine core substituted with a p-chlorobenzylidene group, a trifluoromethyl group, and a methyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the condensation of 3-aminopyrazole with ethyl 4,4,4-trifluorobutynoate to form the pyrazolo-pyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts like XPhosPdG2/XPhos can be employed to streamline the process and reduce reaction times . Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products .

Mechanism of Action

The mechanism of action of 7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters . By inhibiting MAO-B, the compound can increase the levels of neurotransmitters like dopamine, which may have therapeutic effects in conditions such as Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the p-chlorobenzylidene group contributes to its bioactivity .

Properties

Molecular Formula

C15H14Cl2F3N3

Molecular Weight

364.2 g/mol

IUPAC Name

(7E)-7-[(4-chlorophenyl)methylidene]-1-methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrazolo[4,3-c]pyridine;hydrochloride

InChI

InChI=1S/C15H13ClF3N3.ClH/c1-22-13-10(6-9-2-4-11(16)5-3-9)7-20-8-12(13)14(21-22)15(17,18)19;/h2-6,20H,7-8H2,1H3;1H/b10-6+;

InChI Key

SSKVRNAVJMDMGJ-AAGWESIMSA-N

Isomeric SMILES

CN1C\2=C(CNC/C2=C\C3=CC=C(C=C3)Cl)C(=N1)C(F)(F)F.Cl

Canonical SMILES

CN1C2=C(CNCC2=CC3=CC=C(C=C3)Cl)C(=N1)C(F)(F)F.Cl

Origin of Product

United States

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